molecular formula C22H26N4O8 B10833372 N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide

N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide

Cat. No.: B10833372
M. Wt: 474.5 g/mol
InChI Key: LIIRZRQVACDFBI-HOTGVXAUSA-N
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Description

N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenylisoxazole moiety and two glutamyl residues. It has been studied for its potential as an inhibitor in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide typically involves multiple steps. The initial step often includes the formation of the phenylisoxazole ring, followed by the attachment of the propanoyl group. The final steps involve the coupling of this intermediate with L-alpha-glutamyl residues under specific reaction conditions .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenylisoxazole ring .

Scientific Research Applications

N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide involves its interaction with specific molecular targets. It is known to inhibit matrix metalloproteinase-10 (MMP-10), which plays a role in various physiological and pathological processes. The compound binds to the active site of MMP-10, preventing its enzymatic activity and thereby modulating the associated biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine
  • N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Ethyl Ester

Uniqueness

N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is unique due to its specific inhibitory action on MMP-10, which is not commonly observed in other similar compounds.

Properties

Molecular Formula

C22H26N4O8

Molecular Weight

474.5 g/mol

IUPAC Name

(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-(3-phenyl-1,2-oxazol-5-yl)propanoylamino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H26N4O8/c23-21(32)15(7-10-19(28)29)25-22(33)16(8-11-20(30)31)24-18(27)9-6-14-12-17(26-34-14)13-4-2-1-3-5-13/h1-5,12,15-16H,6-11H2,(H2,23,32)(H,24,27)(H,25,33)(H,28,29)(H,30,31)/t15-,16-/m0/s1

InChI Key

LIIRZRQVACDFBI-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

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